Potassium triethylsilanolate
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Overview
Description
Potassium triethylsilanolate is an organosilicon compound with the chemical formula (C2H5)3SiOK. It is a potassium salt of triethylsilanol and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and ability to act as a strong base and nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium triethylsilanolate can be synthesized through the reaction of triethylsilanol with potassium hydroxide. The reaction typically involves the following steps:
- Dissolving triethylsilanol in an appropriate solvent such as tetrahydrofuran (THF).
- Adding potassium hydroxide to the solution under an inert atmosphere to prevent moisture from interfering with the reaction.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Removing the solvent under reduced pressure to obtain the solid this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium triethylsilanolate undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic compounds.
Deprotonation Reactions: As a strong base, it can deprotonate weak acids, forming the corresponding potassium salts.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF), diethyl ether, and toluene are commonly used solvents.
Reagents: Halides, esters, and nitriles are typical substrates for reactions with this compound.
Conditions: Reactions are often carried out under inert atmospheres to prevent moisture and oxygen from affecting the reaction.
Major Products
Primary Amides: Formed from the hydrolysis of nitriles.
Carboxylic Acids: Formed from the conversion of esters.
E-Alkenes: Formed through coupling reactions.
Scientific Research Applications
Potassium triethylsilanolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a base in deprotonation reactions.
Biology: Employed in the synthesis of biologically active molecules and as a catalyst in bioconjugation reactions.
Medicine: Utilized in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of potassium triethylsilanolate involves its ability to act as a strong base and nucleophile. It can deprotonate weak acids, forming the corresponding potassium salts, and can participate in nucleophilic substitution reactions by attacking electrophilic centers in organic molecules. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Similar Compounds
Potassium trimethylsilanolate: (CH3)3SiOK
Potassium triphenylsilanolate: (C6H5)3SiOK
Potassium triisopropylsilanolate: (C3H7)3SiOK
Uniqueness
Potassium triethylsilanolate is unique due to its specific reactivity and steric properties. Compared to potassium trimethylsilanolate, it has larger ethyl groups, which can influence the steric hindrance and reactivity in certain reactions. Its balance of reactivity and stability makes it suitable for a variety of applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C6H15KOSi |
---|---|
Molecular Weight |
170.37 g/mol |
IUPAC Name |
potassium;triethyl(oxido)silane |
InChI |
InChI=1S/C6H15OSi.K/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q-1;+1 |
InChI Key |
YTJYCWNMRAYWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[O-].[K+] |
Origin of Product |
United States |
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